

Crystal Structure of Methyl 2,6-dibromopyridine-4-carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2,6-dibromopyridine-4-carboxylate*

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Abstract

This technical guide addresses the crystal structure of **Methyl 2,6-dibromopyridine-4-carboxylate** and its derivatives. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of **Methyl 2,6-dibromopyridine-4-carboxylate** has not been publicly reported. This document, therefore, provides a detailed overview of the synthesis of the parent compound, 2,6-dibromopyridine, and outlines the general experimental protocols for the determination of small molecule crystal structures using X-ray diffraction. Furthermore, it presents the molecular structure of the target compound and a generalized workflow for its synthesis and crystallographic analysis. This guide serves as a foundational resource for researchers interested in the synthesis and structural characterization of this class of compounds.

Introduction

Methyl 2,6-dibromopyridine-4-carboxylate is a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The presence of two bromine atoms and a methyl carboxylate group on the pyridine ring offers multiple sites for functionalization, making it a versatile building block for the synthesis of more complex molecules. Understanding the three-dimensional arrangement of atoms in the crystal lattice is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. However, to

date, the crystal structure of **Methyl 2,6-dibromopyridine-4-carboxylate** has not been elucidated and published in accessible databases.

This guide provides the known information regarding its synthesis and the general methodologies that would be employed for its crystal structure determination.

Synthesis of 2,6-Dibromopyridine Derivatives

The synthesis of the core structure, 2,6-dibromopyridine, is a well-established process. A common method involves a halogen exchange reaction from the more readily available 2,6-dichloropyridine.^[1]

Experimental Protocol: Synthesis of 2,6-Dibromopyridine^{[1][2]}

Materials:

- 2,6-Dichloropyridine
- Sodium Bromide (NaBr)
- 40% Aqueous Hydrobromic Acid (HBr)
- Diethyl ether
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (0.4 mol).^[2]
- Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.^{[1][2]}
- Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).
- Upon completion, allow the mixture to cool to room temperature.

- Filter the resulting solid to collect the crude product.
- Purify the crude product by recrystallization from diethyl ether or ethanol to yield pure 2,6-dibromopyridine.[1]

The synthesis of **Methyl 2,6-dibromopyridine-4-carboxylate** would typically proceed from 2,6-dibromopyridine-4-carboxylic acid, which can be synthesized from citrazinic acid. The carboxylic acid is then esterified to the methyl ester.

Crystal Structure Determination: A General Protocol

The determination of the crystal structure of a small molecule like **Methyl 2,6-dibromopyridine-4-carboxylate** involves a series of steps, from crystal growth to data analysis.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Data Presentation

As the specific crystal structure for **Methyl 2,6-dibromopyridine-4-carboxylate** is not available, a table of quantitative data cannot be provided. Should the data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for **Methyl 2,6-dibromopyridine-4-carboxylate**

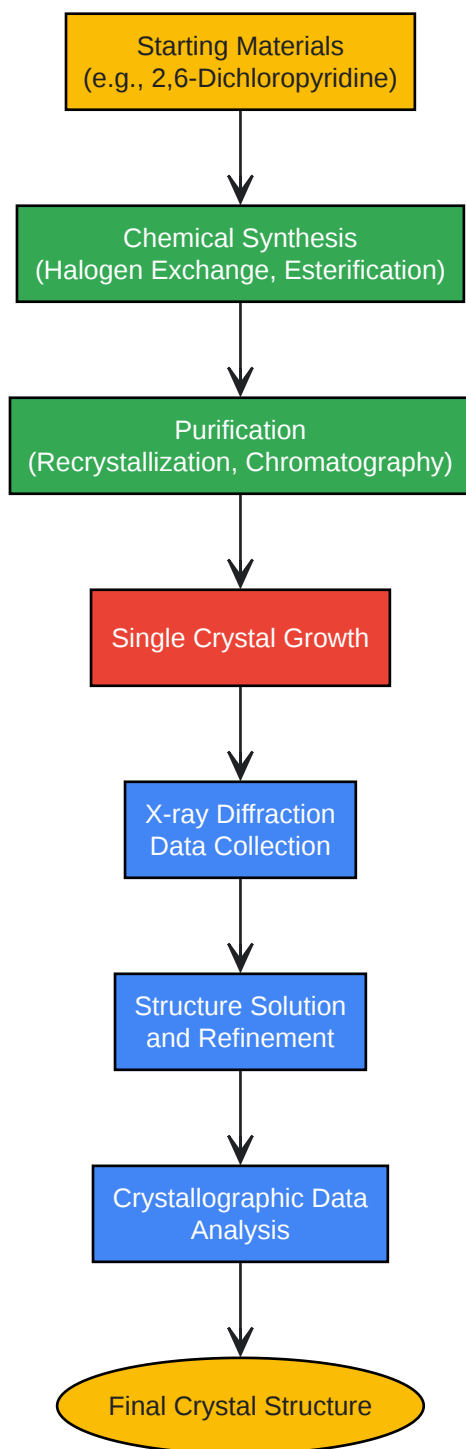
Parameter	Value
Chemical Formula	C ₇ H ₅ Br ₂ NO ₂
Formula Weight	294.93 g/mol
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å ³)	Value
Z	Value
Calculated Density (g/cm ³)	Value
Absorption Coeff. (mm ⁻¹)	Value
F(000)	Value
Crystal Size (mm ³)	Value
Radiation	e.g., Mo Kα (λ = 0.71073 Å)
Temperature (K)	e.g., 293(2)
Reflections Collected	Value
Independent Reflections	Value
R(int)	Value
Final R indices [I>2σ(I)]	Value
R indices (all data)	Value

Goodness-of-fit on F ²	Value
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Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of **Methyl 2,6-dibromopyridine-4-carboxylate**.



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References

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